1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride
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Overview
Description
1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN2·HCl. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 6-chloropyridin-2-yl group.
Preparation Methods
The synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Substitution: The cyclopropane ring is then substituted with a 6-chloropyridin-2-yl group. This can be done through a nucleophilic substitution reaction where the cyclopropane ring reacts with 6-chloropyridine under suitable conditions.
Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Material Science: The compound can be used as a building block in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)cyclopropanamine: This compound lacks the hydrochloride salt form, which may affect its solubility and stability.
1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride: The bromine atom in place of chlorine can lead to different reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)cyclopropanamine hydrochloride: The fluorine substitution can enhance the compound’s metabolic stability and binding affinity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOWQKTZFJMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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